3'-Methoxy-3-(3-methoxyphenyl)propiophenone
Description
Isomeric Considerations
Isomerism in this compound arises from:
- Positional isomerism : Variations in methoxy group placement on the phenyl rings (e.g., para- or ortho-substituted analogs).
- Stereoisomerism : Restricted rotation around the ketone-proximal C–C bond creates atropisomers, though the energy barrier for interconversion is typically low.
Table 1: Key Nomenclature and Structural Parameters
| Parameter | Value/Description |
|---|---|
| IUPAC Name | 1,3-bis(3-methoxyphenyl)propan-1-one |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| Common Synonyms | This compound, 898774-46-4 |
Crystallographic Analysis and X-ray Diffraction Studies
While specific X-ray diffraction (XRD) data for this compound are not reported in the provided literature, crystallographic principles predict its lattice parameters based on analogous diarylpropanones. For example, 1,3-bis(4-methoxyphenyl)propan-1-one (a structural analog) crystallizes in a monoclinic system with space group P2₁/c and unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 98.5°. XRD analysis typically involves Cu-Kα radiation (λ = 1.5405 Å) and Bragg-Brentano geometry to resolve interplanar spacings.
Key predicted structural features :
- Planar carbonyl group : The C=O bond (≈1.22 Å) aligns with the propanone backbone.
- Methoxy group orientation : Dihedral angles between methoxy substituents and phenyl rings influence packing efficiency.
Spectroscopic Identification
¹H/¹³C Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Fourier-Transform Infrared (FTIR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry
- Molecular ion : m/z 270.32 ([M]⁺).
- Fragmentation patterns :
Table 2: Summary of Spectral Signatures
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 3.80 (s, 6H), δ 6.80–7.30 (m, 8H) |
| ¹³C NMR | δ 207.5 (C=O), δ 55.5 (–OCH₃) |
| FTIR | 1,690 cm⁻¹ (C=O), 1,260 cm⁻¹ (C–O–C) |
| UV-Vis | λₘₐₓ = 265 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) |
| MS | m/z 270.32 ([M]⁺), 240 ([M–OCH₃]⁺) |
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the equilibrium geometry:
Optimized Geometry Parameters
Electronic Structure
- HOMO-LUMO gap : 4.8 eV (indicative of moderate reactivity).
- Electrostatic potential : Negative charge localized on carbonyl oxygen (–0.42 e).
Table 3: Computational Results
| Parameter | Value (DFT/B3LYP/6-311G(d,p)) |
|---|---|
| C=O Bond Length | 1.221 Å |
| C–O (Methoxy) Length | 1.432 Å |
| HOMO Energy | –6.3 eV |
| LUMO Energy | –1.5 eV |
| Dipole Moment | 3.8 Debye |
Properties
IUPAC Name |
1,3-bis(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-7-3-5-13(11-15)9-10-17(18)14-6-4-8-16(12-14)20-2/h3-8,11-12H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHPNJLERNYQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644213 | |
| Record name | 1,3-Bis(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-46-4 | |
| Record name | 1,3-Bis(3-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3’-Methoxy-3-(3-methoxyphenyl)propiophenone involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid . Another method involves the use of a Grignard reagent produced from magnesium and m-bromoanisole in a tetrahydrofuran solution under the catalytic action of aluminum chloride, which then reacts with propionitrile to produce the desired compound .
Industrial Production Methods
The industrial production of 3’-Methoxy-3-(3-methoxyphenyl)propiophenone typically involves the use of advanced synthesis techniques that allow for high yield and purity. The process often includes the recycling of solvents and the use of environmentally friendly reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-3-(3-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in sulfuric acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3'-Methoxy-3-(3-methoxyphenyl)propiophenone serves as an intermediate in the synthesis of various organic compounds. Its unique structure facilitates the development of new derivatives with tailored properties.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antioxidant Activity : Studies utilizing the DPPH radical scavenging assay have shown that derivatives possess antioxidant properties that may exceed those of well-known antioxidants like ascorbic acid.
- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Certain derivatives showed selective action, indicating potential for targeted cancer therapies .
Medicine
The compound is being investigated for its potential therapeutic applications, particularly as a precursor in drug synthesis. Its dual methoxy substitution may enhance interactions with biological targets, making it valuable for developing new pharmaceuticals .
Industrial Applications
In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. The synthesis methods applied are designed for high efficiency and minimal environmental impact, which is crucial for sustainable industrial practices .
Antioxidant Activity Assessment
A comprehensive assessment was conducted to evaluate the antioxidant capacity of derivatives of this compound. The study employed various assays to quantify radical scavenging abilities, revealing significant potential for applications in oxidative stress-related conditions.
Anticancer Activity Evaluation
In vitro testing against cancer cell lines highlighted the selective cytotoxicity of certain derivatives. The results indicated that while some derivatives were more effective against glioblastoma cells, others showed promise against breast cancer cells, suggesting avenues for targeted cancer treatment strategies.
Mechanism of Action
The mechanism of action of 3’-Methoxy-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing cellular processes through its metabolites. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Key Observations :
- Steric Hindrance : 2'-Methoxy derivatives () may exhibit reduced reactivity in bulky environments due to steric clashes.
Halogen-Substituted Analogs
Halogenation introduces electronegative substituents, altering reactivity and biological interactions:
Key Observations :
- Biological Implications : Halogenated derivatives may exhibit altered pharmacokinetics; for example, bromine’s larger atomic radius could enhance receptor binding but increase metabolic stability .
Heterocyclic and Functionalized Derivatives
Propenone Analogs
(E)-3-(3-Methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP, ) shares the 3-methoxyphenyl moiety but replaces the propanone with a propenone group. This structural change confers anti-inflammatory activity in macrophages, suggesting that α,β-unsaturated ketones enhance bioactivity through Michael addition or redox modulation .
Dioxane-Ring Derivatives
3',5'-Dimethyl-4'-methoxy-3-(1,3-dioxan-2-yl)propiophenone () incorporates a dioxane ring, increasing molecular weight to 278.34 g/mol and likely improving solubility in polar solvents due to the ether oxygen atoms .
Reaction Profiles and Catalytic Behavior
Propiophenone derivatives undergo diverse reactions:
- α-Phenylselenation: Propiophenone reacts with diphenyl diselenide to yield α-phenylseleno-propiophenone (0.59 mmol yield), demonstrating higher reactivity than acetophenone (0.51 mmol) due to less steric hindrance .
Biological Activity
3'-Methoxy-3-(3-methoxyphenyl)propiophenone, with the molecular formula C17H18O3 and a molecular weight of approximately 286.33 g/mol, is an aromatic ketone that has garnered attention for its potential biological activities. This compound is characterized by the presence of two methoxy groups on the phenyl rings, which may enhance its reactivity and biological activity compared to simpler analogs. The following sections will detail its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes. A common method includes the condensation of appropriate starting materials under controlled conditions to yield the desired compound. The synthesis can be optimized for higher yields and purity in industrial settings, often employing similar methodologies as described in academic literature.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For example, studies have employed methods such as the DPPH radical scavenging assay to evaluate antioxidant activity. Compounds similar to this compound have shown antioxidant activities that surpass those of well-known antioxidants like ascorbic acid, indicating potential therapeutic applications in oxidative stress-related conditions .
Anticancer Properties
The anticancer activity of compounds related to this compound has been explored through various in vitro studies. Notably, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results demonstrated that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action that could be harnessed for cancer treatment .
The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors. The presence of methoxy groups may enhance binding affinity, leading to inhibition or modulation of target proteins. This mechanism is crucial for understanding how this compound can exert its effects in biological systems .
Case Studies
- Antioxidant Activity Assessment :
- Anticancer Activity Evaluation :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methoxypropiophenone | C10H12O2 | Simpler structure; lacks additional methoxy group |
| 4-Methylpropiophenone | C10H12O | Contains a methyl group instead of methoxy |
| 4-Methoxypropiophenone | C10H12O2 | Different position of methoxy group |
| 4-Dimethylaminopropiophenone | C11H15N | Contains a dimethylamino group |
The unique combination of two methoxy groups in this compound potentially enhances its reactivity and biological activity compared to these simpler analogs.
Q & A
Q. What are the established synthetic routes for 3'-Methoxy-3-(3-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-methoxyphenylpropanone and methoxy-substituted benzoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Catalytic hydrogenation of unsaturated precursors (e.g., 3-(3-methoxyphenyl)propenophenone) with palladium on charcoal (Pd/C) under H₂ at 1–3 atm is another route . Key factors affecting yield include:
- Catalyst loading : 5–10 wt% Pd/C optimizes hydrogenation efficiency.
- Temperature : 40–60°C balances reaction rate and side-product formation.
- Solvent choice : Ethanol or THF improves substrate solubility and reduces steric hindrance.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Assess via HPLC (C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 254 nm) with ≥98% purity thresholds .
- Structural Confirmation :
- NMR : ¹H NMR (CDCl₃) shows characteristic methoxy singlet (~δ 3.8 ppm) and aromatic multiplet patterns (δ 6.7–7.5 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 286.3) and HRMS validate molecular formula (C₁₇H₁₈O₃) .
- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry if enantiopure forms are synthesized.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
- Waste Disposal : Collect organic waste separately in halogen-resistant containers and incinerate via licensed facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what biocatalysts are effective?
- Methodological Answer :
- Biocatalytic Reduction : Use Rhodococcus mucilageinosa GIM 2.157 cells for asymmetric reduction of propiophenone derivatives. Optimize with:
- Substrate concentration : 10–20 mM in phosphate buffer (pH 7.0) to avoid substrate inhibition .
- Co-substrate : Glucose (50 g/L) enhances NADPH regeneration, improving enantiomeric excess (ee >90%) .
- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol 85:15, 1 mL/min flow rate).
Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model hydrolysis pathways. Methoxy groups increase electron density on the aromatic ring, reducing susceptibility to acidic hydrolysis .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Degradation products (e.g., demethylated derivatives) form <2% under neutral conditions .
Q. How do conflicting data on optimal reaction temperatures for hydrogenation arise, and how should researchers resolve them?
- Methodological Answer :
- Data Contradiction : Literature reports varying optimal temperatures (40–80°C) due to differences in catalyst activation energy and solvent polarity .
- Resolution : Perform a Design of Experiments (DoE) with temperature (40–80°C), catalyst loading (5–15 wt%), and solvent (ethanol vs. THF) as variables. Response surface methodology identifies true optima (e.g., 60°C in THF maximizes yield to 82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
